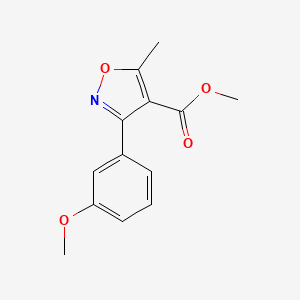
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a methylthio group
Méthodes De Préparation
The synthesis of 1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then reacted with methylthio isocyanate under controlled conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s interaction with DNA and proteins can also play a role in its biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-1H-tetrazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxybenzyl)-5-(methylthio)-1H-imidazole:
1-(4-Methoxybenzyl)-5-(methylthio)-1H-pyrazole: Features a pyrazole ring, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N4OS |
|---|---|
Poids moléculaire |
236.30 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-15-9-5-3-8(4-6-9)7-14-10(16-2)11-12-13-14/h3-6H,7H2,1-2H3 |
Clé InChI |
CEQDWCNWDIOQSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=NN=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)

![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)


![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)






![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
